2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid
Description
Properties
Molecular Formula |
C11H14ClN3O3 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C11H14ClN3O3/c12-10-8(14-4-2-1-3-5-14)6-13-15(11(10)18)7-9(16)17/h6H,1-5,7H2,(H,16,17) |
InChI Key |
PMBAGBWJMMKXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of α,β-Unsaturated Ketones
Alternative routes employ α,β-unsaturated ketones treated with hydroxylamine followed by oxidation:
-
Chalcone derivatives react with hydroxylamine hydrochloride to form isoxazoline intermediates.
Limitations : Lower yields (~40%) compared to cyclocondensation methods.
Introduction of the Piperidin-1-yl Group
The piperidine moiety is installed at position 4 via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution (SNAr)
Procedure :
-
5-Chloro-6-oxo-1,6-dihydropyridazine is treated with piperidine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF).
-
Reaction conditions: 60–80°C for 12–24 hours.
Example :
Buchwald–Hartwig Amination
For electron-deficient pyridazinones, palladium-catalyzed coupling is preferred:
-
5-Chloro-4-iodo-6-oxo-1,6-dihydropyridazine reacts with piperidine using Pd(OAc)₂ and Xantphos in toluene.
Functionalization with the Acetic Acid Side Chain
The acetic acid group is introduced via alkylation of the pyridazinone nitrogen followed by hydrolysis.
Alkylation of Pyridazinone Nitrogen
Step 1 : N-Alkylation
-
5-Chloro-4-(piperidin-1-yl)-6-oxo-1,6-dihydropyridazine reacts with ethyl bromoacetate in the presence of NaH or K₂CO₃.
-
Solvent: DMF or acetonitrile
Step 2 : Ester Hydrolysis
-
The ethyl ester intermediate is hydrolyzed using LiOH in a mixed solvent system (THF/H₂O/MeOH).
-
Conditions: Room temperature, 12–18 hours.
Alternative Route : Direct use of chloroacetic acid in the alkylation step, though this method suffers from lower yields due to competing hydrolysis.
Optimization and Mechanistic Insights
Solvent and Base Effects
Catalytic Systems for Coupling Reactions
Stability of Intermediates
-
The ethyl ester intermediate is prone to hydrolysis under acidic conditions, necessitating mild basic conditions for storage.
-
5-Chloro-pyridazinones are light-sensitive; reactions are conducted under inert atmosphere.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| SNAr with Cs₂CO₃ | 82 | 98.5 |
| Buchwald–Hartwig | 73 | 97.8 |
| Direct alkylation | 68 | 96.2 |
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the acetic acid moiety.
Reduction: Reduction reactions could target the pyridazinone core or the chloro group.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Pyridazinone Derivatives
The compound’s structural analogs differ primarily in substituents on the pyridazine ring and side chains. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s chloro group (electron-withdrawing) may enhance electrophilicity compared to methoxy groups (electron-donating) in , influencing reactivity in nucleophilic substitution reactions.
- Piperidine vs. Trifluoromethyl : The piperidin-1-yl group in the target compound introduces basicity and conformational flexibility, whereas the trifluoromethyl group in flufenpyr increases lipophilicity and metabolic stability.
- Side Chain Diversity: Flufenpyr’s phenoxy acetic acid side chain may improve tissue penetration compared to the target compound’s simpler acetic acid chain.
Physicochemical Properties
Lipophilicity :
- The target compound’s LogP is expected to be lower than flufenpyr’s due to the absence of trifluoromethyl and phenoxy groups.
Solubility :
- Acetic acid derivatives (e.g., ) generally exhibit higher aqueous solubility than ester or ether-linked analogs (e.g., ).
Q & A
Basic: What are the key synthetic pathways for preparing 2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid?
Methodological Answer:
The synthesis typically involves:
- Pyridazine Ring Formation : Hydrazine reacts with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under controlled pH and temperature to form the pyridazine core .
- Piperidine Substitution : The piperidin-1-yl group is introduced via nucleophilic substitution or palladium-catalyzed coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Acetic Acid Sidechain Addition : The acetic acid moiety is attached through alkylation or acylation, often using tert-butyl esters for protection, followed by acidic deprotection .
Critical Parameters : Temperature control (±2°C) and solvent selection (e.g., DMF for polar intermediates) are essential for yields >70% .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine ring and piperidine substitution. For example, the piperidine NH proton appears as a broad singlet at δ 3.2–3.5 ppm in DMSO-d₆ .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 328.0825) and fragmentation patterns to confirm structural integrity .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretches at 1680–1720 cm⁻¹ (pyridazinone and acetic acid) and N-H bends at 1550–1600 cm⁻¹ .
Basic: How is initial biological activity screening conducted for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases or proteases) in fluorometric or colorimetric assays. IC₅₀ values are determined via dose-response curves (0.1–100 µM range) .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and measure viability at 48–72 hours .
- Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (7.4) and temperature (37°C) .
Advanced: How can reaction conditions be optimized for introducing the piperidin-1-yl group?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial designs to test variables like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies optimal conditions .
- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies for substitution reactions, guiding catalyst selection (e.g., Pd vs. Cu) .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or EGFR). Validate with MD simulations (20 ns trajectories) to assess binding stability .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the pyridazinone carbonyl) using tools like Phase .
- QSAR Models : Build regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Advanced: How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues. Compare in vitro IC₅₀ with in vivo exposure levels (AUC) .
- Protein Binding Studies : Measure free fraction via equilibrium dialysis to adjust for serum protein binding discrepancies .
- Dose Escalation in Animal Models : Test higher doses (up to MTD) to overcome pharmacokinetic limitations (e.g., poor bioavailability) .
Advanced: What methodologies elucidate the compound’s mechanism of enzymatic inhibition?
Methodological Answer:
- Kinetic Analysis : Perform Michaelis-Menten experiments to determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) to quantify affinity (KD values) for target enzymes .
- X-ray Crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to identify key binding interactions (e.g., piperidine NH with catalytic residues) .
Table 1: Structural Analogs and Key Features
| Compound Name | Key Modifications | Bioactivity Focus | Reference |
|---|---|---|---|
| N-(2-(6-oxopyridazin-1-yl)ethyl)-... | Sulfonamide substitution | Enzyme inhibition | |
| 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1-yl] | Thiophene ring | Anti-inflammatory | |
| 1-(2-Chlorobenzoyl)-4-({imidazo... | Imidazo-pyridazine hybrid | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
